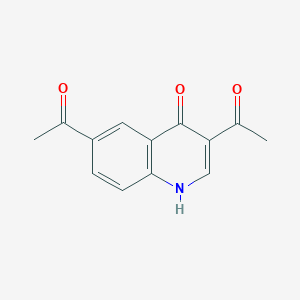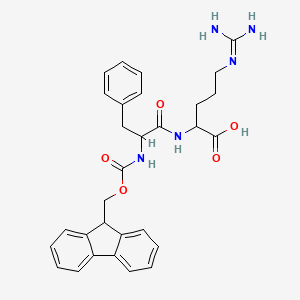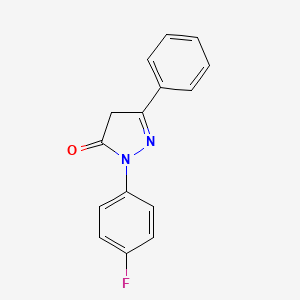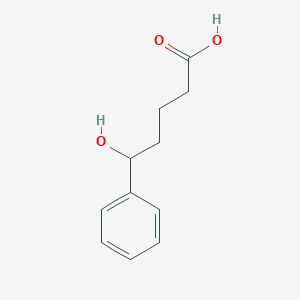
tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle: est un composé chimique de formule moléculaire C13H26N2O2. Il s'agit d'un dérivé de la pipéridine, un cycle à six chaînons contenant un atome d'azote. Ce composé est souvent utilisé comme intermédiaire en synthèse organique et a des applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle implique généralement la réaction de dérivés de la pipéridine avec du chloroformiate de tert-butyle et de la méthylamine. La réaction est réalisée dans des conditions contrôlées afin de garantir la formation du produit souhaité. Le processus peut impliquer plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, pour obtenir le composé final.
Méthodes de production industrielle: En milieu industriel, la production du 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle peut impliquer des réactions à grande échelle utilisant un équipement automatisé. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction. Les méthodes industrielles peuvent également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions: Le 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en différents dérivés d'amine.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe tert-butyle ou le cycle pipéridine est substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Des nucléophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans les réactions de substitution.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire des amines secondaires ou tertiaires.
Applications de la recherche scientifique
Chimie: En chimie, le 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes. Il sert de bloc de construction pour la préparation de divers produits pharmaceutiques et agrochimiques.
Biologie: Le composé est utilisé en recherche biologique pour étudier les effets des dérivés de la pipéridine sur les systèmes biologiques. Il peut être utilisé pour étudier les interactions des composés à base de pipéridine avec les enzymes et les récepteurs.
Médecine: En chimie médicinale, le 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle est exploré pour ses applications thérapeutiques potentielles. Il peut servir de précurseur pour la synthèse de médicaments ciblant les troubles neurologiques ou d'autres affections médicales.
Industrie: Dans le secteur industriel, le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Il peut être incorporé dans des polymères ou d'autres matériaux pour améliorer leurs propriétés.
Mécanisme d'action
Le mécanisme d'action du 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions of piperidine-based compounds with enzymes and receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 4-(2-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle
- 4-(2-éthoxy-2-oxoéthyl)pipéridine-1-carboxylate de tert-butyle
- 4-(phénylamino)pipéridine-1-carboxylate de tert-butyle
Unicité: Le 2-(1-(méthylamino)éthyl)pipéridine-1-carboxylate de tert-butyle est unique en raison de son motif de substitution spécifique sur le cycle pipéridine. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl 2-[1-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10(14-5)11-8-6-7-9-15(11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |
Clé InChI |
XAMKXROYRZILBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCN1C(=O)OC(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)
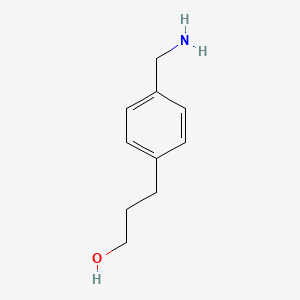

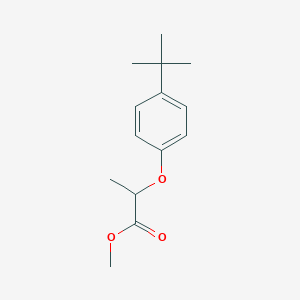
![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
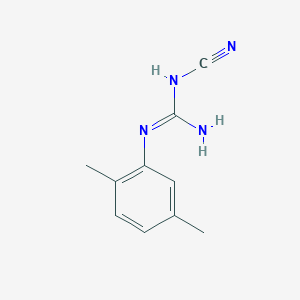
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
